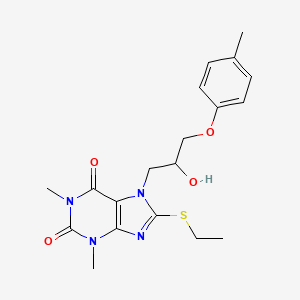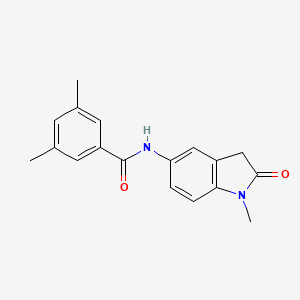
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound of interest in various fields of scientific research due to its complex structure and unique properties. This compound features a purine ring, which is a key component in many biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions starting from commercially available purine derivatives
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve large-scale batch reactions with stringent control over purity and yield. The use of automated reaction monitoring and purification systems ensures the compound is produced efficiently and consistently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes a variety of chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitutions at specific positions on the purine ring are common.
Common Reagents and Conditions
Reactions involving this compound often utilize:
Strong Bases: Such as sodium hydride or potassium tert-butoxide.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products
The major products from these reactions include oxidized derivatives, reduced analogs, and various substituted purines that can serve as intermediates in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has extensive applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies often focus on its interactions with biological macromolecules.
Medicine: Research is being conducted into its potential as a therapeutic agent, especially for targeting specific biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It often acts by inhibiting or modulating the activity of these proteins, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other purine derivatives, 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
List of Similar Compounds
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-(methylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-(ethylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Each of these compounds shares structural similarities but differs in specific functional groups, leading to variations in their reactivity and applications.
Hope that deep dive into this compound scratches your intellectual itch!
Eigenschaften
IUPAC Name |
8-ethylsulfanyl-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-5-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13(24)11-27-14-8-6-12(2)7-9-14/h6-9,13,24H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVODXRMVQWCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)

![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)


![3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B2972103.png)

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)
![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2972108.png)

![ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate](/img/structure/B2972113.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)
